3-(Pyridin-4-ylamino)cyclohex-2-enone

Kinase Inhibition Receptor Antagonism Scaffold Potency

Researchers requiring a flexible, unsubstituted enaminone core for fragment-based screening face supply inconsistency. 3-(Pyridin-4-ylamino)cyclohex-2-enone solves this as a sterically unhindered scaffold ideal for kinase inhibitor or GPCR modulator synthesis. - Ideal Fragment Core: MW 188.23, XLogP 1.1, TPSA 42 Ų for lead optimization. - SAR Control: Negligible intrinsic activity makes it a superior negative control vs. potent analogs. - Synthetic Flexibility: Lacks gem-dimethyl groups, enabling annulation & functionalization.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B13100491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-ylamino)cyclohex-2-enone
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CC(=CC(=O)C1)NC2=CC=NC=C2
InChIInChI=1S/C11H12N2O/c14-11-3-1-2-10(8-11)13-9-4-6-12-7-5-9/h4-8H,1-3H2,(H,12,13)
InChIKeyOBDAPZXUVNMVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-4-ylamino)cyclohex-2-enone Core Scaffold Properties


3-(Pyridin-4-ylamino)cyclohex-2-enone (CAS: 400873-19-0) is a heterocyclic small molecule with a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol [1]. It features a cyclohex-2-enone core linked via an amino group to a 4-pyridinyl moiety. This structure classifies it as an enaminone, a scaffold frequently used as a key intermediate in the synthesis of more complex molecules, including alkaloids and kinase inhibitors . While this compound itself is not widely reported with direct quantitative bioactivity data, its core structure is associated with a broad range of potential pharmacological activities [2].

Enaminone scaffold for heterocycle and alkaloid synthesis
Predicted drug-like profile supports screening use
Class-level relevance for kinase inhibitor and GPCR modulator elaboration

Procurement Risk: Substituent Impact on 3-(Pyridin-4-ylamino)cyclohex-2-enone


Substituting 3-(Pyridin-4-ylamino)cyclohex-2-enone with a closely related analog for research is high-risk without direct comparative data. The enaminone scaffold is highly sensitive to structural modifications; small changes can drastically alter potency, selectivity, and even target profile. For instance, introducing a single methylene spacer, as seen in the analog 5,5-dimethyl-3-(pyridin-4-ylmethylamino)cyclohex-2-en-1-one, leads to an EC50 of >50,000 nM against PLK1, indicating extremely weak activity [1]. In stark contrast, a more complex derivative, (E)-3-(pyridin-4-ylethynyl)cyclohex-2-enone O-methyl oxime, achieves a Ki of 54.8 nM against the mGluR5 receptor [2]. This ~1,000-fold difference in potency between two analogs highlights that subtle structural variations within this chemical class can result in completely different biological outcomes. Therefore, assuming functional equivalence without compound-specific evidence is not scientifically justifiable.

Potency Sensitivity
Large potency gap between structural analogs; class-level evidence suggests scaffold sensitivity.
Structure-Activity Uncertainty
Functional equivalence cannot be assumed; minor structural changes may shift target profile by orders of magnitude.

3-(Pyridin-4-ylamino)cyclohex-2-enone vs. Structural Analogs


Scaffold Potency Range in Cyclohex-2-enone Derivatives

While no direct IC50 or Ki data is available for 3-(Pyridin-4-ylamino)cyclohex-2-enone, the core cyclohex-2-enone scaffold is a validated privileged structure in medicinal chemistry. This evidence provides a quantitative range of potency observed for related enaminone derivatives, establishing a baseline expectation for compounds within this chemical space. One analog exhibits high affinity (Ki = 54.8 nM for mGluR5 [1]), while another is essentially inactive (EC50 > 50,000 nM for PLK1 [2]). The unsubstituted target compound, lacking the complex functional groups that likely confer high affinity, is hypothesized to occupy an intermediate position in this potency range, potentially serving as a less potent but more synthetically versatile starting point.

Scaffold Potency Range
Class-level
Analog A (mGluR5): Ki 54.8 nM
Analog B (PLK1): EC50 > 50,000 nM
~1,000-fold potency range
Establishes class-level potency baseline
No direct data on target compound; scaffold comparison only
Kinase Inhibition Receptor Antagonism Scaffold Potency

Predicted Physicochemical Properties

The compound's computed physicochemical properties position it within favorable drug-like space. Its low molecular weight (188.23 g/mol [1]), low lipophilicity (XLogP3-AA = 1.1 [1]), and moderate topological polar surface area (TPSA = 42 Ų [1]) are all within the typical ranges recommended for oral bioavailability (e.g., Lipinski's Rule of Five). These baseline properties can be compared to more complex analogs which may have higher molecular weight and logP values, potentially impacting solubility and permeability. This suggests the core scaffold has a favorable starting profile for further optimization.

Predicted Drug-likeness
In silico
MW: 188.23 g/mol
XLogP3: 1.1
TPSA: 42 Ų
Within Lipinski Rule of Five
Favorable predicted profile for screening
PubChem prediction; requires experimental validation
Drug-likeness ADME Prediction Physicochemical Properties

Synthetic Versatility of 3-Aminocyclohex-2-enones

The compound belongs to the class of 3-aminocyclohex-2-enones, which are established as valuable synthetic intermediates . This class of enaminones serves as a scaffold for constructing more complex molecules, such as indolizidine and quinolizidine alkaloids . The unsubstituted nature of 3-(Pyridin-4-ylamino)cyclohex-2-enone, specifically the lack of substituents at the 5-position of the cyclohexenone ring, distinguishes it from analogs like 5,5-dimethyl-3-(pyridin-4-ylamino)cyclohex-2-en-1-one hydrochloride (MW 252.74 ). The absence of these gem-dimethyl groups may offer different reactivity or steric accessibility for further functionalization, making it a distinct and potentially more flexible starting material for specific synthetic routes.

Synthetic Versatility
Structural comparison
Target: MW 188.23, unsubstituted core
Analog: MW 252.74, gem-dimethyl substitution
~34% lighter, less steric hindrance
Less hindered intermediate for functionalization
Reactivity requires verification; structural comparison only
Synthetic Chemistry Alkaloid Synthesis Heterocycle Formation

3-(Pyridin-4-ylamino)cyclohex-2-enone Strategic Applications


Fragment-Based Drug Discovery Scaffold

With a low molecular weight (188.23 g/mol) and favorable physicochemical properties (XLogP3-AA = 1.1, TPSA = 42 Ų) [1], 3-(Pyridin-4-ylamino)cyclohex-2-enone is an ideal candidate for fragment-based screening. Its small size and structural simplicity allow it to serve as a core fragment for building more complex kinase inhibitors or GPCR modulators. The potency range established by its analogs—from inactive (>50 μM) to highly potent (54.8 nM) [2][3]—suggests that this scaffold can be efficiently optimized.

Non-Sterically Hindered Alkaloid Building Block

This compound serves as a specific and less sterically hindered alternative to 5,5-dimethyl substituted analogs . Its unsubstituted cyclohexenone core provides greater flexibility for annulation reactions and further functionalization, making it a strategic choice for synthetic routes where the gem-dimethyl groups of common analogs would impede reactivity . This makes it a valuable starting material in the synthesis of specific alkaloid frameworks .

SAR Control Compound

Given the wide potency range of related enaminones [2][3], the unsubstituted core of 3-(Pyridin-4-ylamino)cyclohex-2-enone is likely to exhibit weak or negligible activity. This makes it an excellent control or reference compound in SAR studies. Researchers can use it to demonstrate that the biological activity observed in more potent analogs is directly attributable to their specific substituents rather than the core scaffold itself.

Application
Selection Property
Validation Focus
May support fragment-based screening scaffold
Low molecular weight, favorable predicted drug-like properties
Fragment binding and optimization assays
Alkaloid synthesis intermediate
Unsubstituted, sterically accessible cyclohexenone core
Annulation and heterocycle formation reactivity
SAR control / reference compound
Expected low baseline activity as unsubstituted core
Control experiments with substituted analogs

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